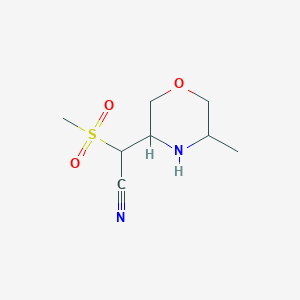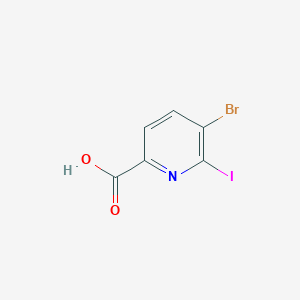
5-Bromo-6-iodopicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-iodopicolinic acid is an organic compound with the molecular formula C6H3BrINO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are substituted with bromine and iodine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-iodopicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the sequential bromination and iodination of picolinic acid. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, followed by iodination using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-iodopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-Bromo-6-iodopicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-iodopicolinic acid involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for target molecules. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding, further modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopicolinic Acid: Similar in structure but lacks the iodine atom at position 6.
6-Iodopicolinic Acid: Similar in structure but lacks the bromine atom at position 5.
Picolinic Acid: The parent compound without any halogen substitutions.
Uniqueness
5-Bromo-6-iodopicolinic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. This dual halogenation can enhance its reactivity and binding interactions, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C6H3BrINO2 |
|---|---|
Poids moléculaire |
327.90 g/mol |
Nom IUPAC |
5-bromo-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrINO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) |
Clé InChI |
GAXCKWJXIUCQTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Br)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


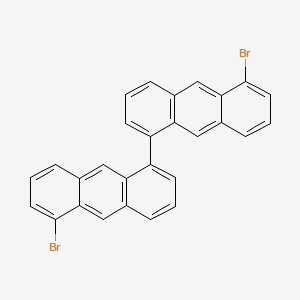
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
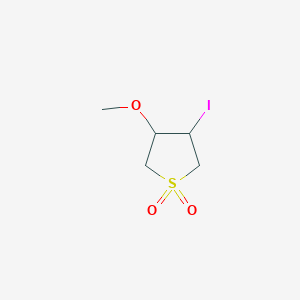
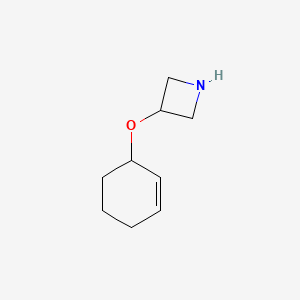
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
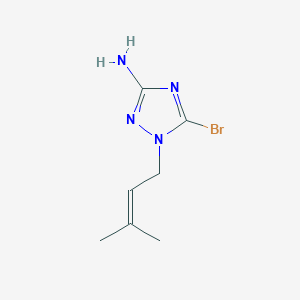

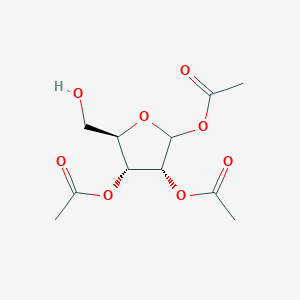
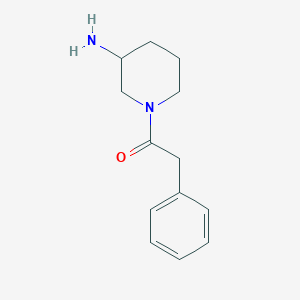
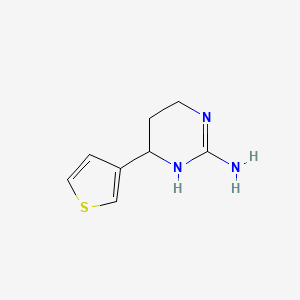

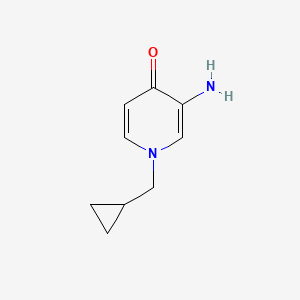
![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
